5-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide
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Overview
Description
5-CHLORO-N-[3-(13-DIOXAN-2-YL)PHENYL]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, a morpholine group, and a sulfonamide group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[3-(13-DIOXAN-2-YL)PHENYL]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE typically involves multiple steps, including:
Formation of the Dioxane Ring: The dioxane ring is synthesized through a cyclization reaction involving appropriate diol precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the aromatic ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and suitable leaving groups.
Formation of the Sulfonamide Group: The sulfonamide group is formed by reacting the aromatic amine with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s interactions with biomolecules are of interest. It may serve as a probe to study enzyme activities or as a ligand in receptor binding studies.
Medicine
The compound’s sulfonamide group suggests potential medicinal applications, particularly as an antimicrobial or anti-inflammatory agent. Research is ongoing to explore its efficacy and safety in various therapeutic contexts.
Industry
In industry, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[3-(13-DIOXAN-2-YL)PHENYL]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the aromatic rings and morpholine group may facilitate binding to receptors or other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-CHLORO-N-[3-(13-DIOXAN-2-YL)PHENYL]-2-[2-(PIPERIDIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE: Similar structure with a piperidine group instead of morpholine.
5-CHLORO-N-[3-(13-DIOXAN-2-YL)PHENYL]-2-[2-(PYRROLIDIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE: Similar structure with a pyrrolidine group instead of morpholine.
Uniqueness
The uniqueness of 5-CHLORO-N-[3-(13-DIOXAN-2-YL)PHENYL]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the morpholine group, in particular, may enhance its solubility and binding affinity in biological systems compared to similar compounds.
Properties
Molecular Formula |
C22H25ClN2O7S |
---|---|
Molecular Weight |
497.0 g/mol |
IUPAC Name |
5-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide |
InChI |
InChI=1S/C22H25ClN2O7S/c23-17-5-6-19(32-15-21(26)25-7-11-29-12-8-25)20(14-17)33(27,28)24-18-4-1-3-16(13-18)22-30-9-2-10-31-22/h1,3-6,13-14,22,24H,2,7-12,15H2 |
InChI Key |
PCFUPWYJZSVJHS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OCC(=O)N4CCOCC4 |
Origin of Product |
United States |
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